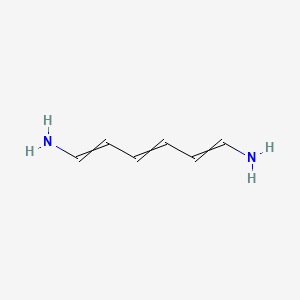

Hexa-1,3,5-triene-1,6-diamine

Description

Properties

CAS No. |

144489-43-0 |

|---|---|

Molecular Formula |

C6H10N2 |

Molecular Weight |

110.16 g/mol |

IUPAC Name |

hexa-1,3,5-triene-1,6-diamine |

InChI |

InChI=1S/C6H10N2/c7-5-3-1-2-4-6-8/h1-6H,7-8H2 |

InChI Key |

UATXTPKGBXKREO-UHFFFAOYSA-N |

Canonical SMILES |

C(=CC=CN)C=CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexa-1,3,5-triene-1,6-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1,3,5-hexatriene, which can be obtained through the dehydrohalogenation of 1,5-dibromo-3-pentene.

Amination Reaction: The 1,3,5-hexatriene is then subjected to an amination reaction using ammonia or primary amines under catalytic conditions to introduce the amine groups at the terminal positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a suitable catalyst, such as palladium on carbon, to facilitate the hydrogenation of 1,3,5-hexatriene in the presence of ammonia.

Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hexa-1,3,5-triene-1,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or imines.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield saturated amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation Products: Imines or oxides.

Reduction Products: Saturated amines.

Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Hexa-1,3,5-triene-1,6-diamine has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Materials Science: Employed in the development of conjugated polymers and materials with unique electronic properties.

Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds and pharmaceuticals.

Biological Studies: Utilized in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which Hexa-1,3,5-triene-1,6-diamine exerts its effects involves:

Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: The conjugated system allows for electron delocalization, which can influence redox reactions and signal transduction pathways in biological systems.

Comparison with Similar Compounds

Hexamethylenediamine (CAS: 124-09-4)

Hexamethylenediamine (HMD) is a straight-chain aliphatic diamine (NH₂-(CH₂)₆-NH₂) widely used in nylon production. Key differences include:

- Structure : HMD lacks conjugated double bonds, resulting in reduced rigidity compared to Hexa-1,3,5-triene-1,6-diamine.

- Physical Properties : HMD has a higher boiling point (204–205°C) and is hygroscopic, whereas this compound’s properties are less reported but likely lower due to its unsaturated backbone .

- Applications : HMD is industrially significant for polyamide synthesis, while this compound remains niche in research settings .

Trimethyl Hexamethylene Diamine (CAS: 26520-58-0)

This branched diamine (1,6-diamino-2,2,4-trimethylhexane) shares a six-carbon backbone but includes methyl substituents:

- Structure : Branched alkyl chain vs. linear triene in this compound.

- Reactivity: Branching reduces crystallinity and enhances solubility in nonpolar solvents, whereas conjugation in this compound may favor π-π interactions .

- Industrial Use : Trimethyl Hexamethylene Diamine is employed in epoxy curing agents, contrasting with the unconfirmed applications of this compound .

N,N'-Bis(3-hydroxyphenyl)pyridazine-3,6-diamine (RS-0406)

RS-0406 (a β-sheet breaker) and DACT-II (a carbazole-triazine-diamine hybrid) are aromatic diamines with distinct biological and optoelectronic roles:

- Function : RS-0406 inhibits α-synuclein aggregation in neurodegenerative diseases, while DACT-II achieves 100% photoluminescence quantum yield in OLEDs .

- Structural Divergence : Both contain heterocyclic cores absent in this compound, highlighting the latter’s simpler architecture .

Comparative Data Table

Research Findings and Gaps

- Comparative Reactivity : Aliphatic diamines (e.g., HMD) exhibit predictable nucleophilic behavior, whereas unsaturated analogs like this compound may undergo Michael additions or Diels-Alder reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.